- Preparation of 6-aryl-quinazolin-4(3H)-ones as negative allosteric modulators of metabotropic glutamate receptor 2, World Intellectual Property Organization, , ,
Cas no 950577-02-3 (6-bromo-7-fluoro-3H-quinazolin-4-one)

950577-02-3 structure
Produktname:6-bromo-7-fluoro-3H-quinazolin-4-one
CAS-Nr.:950577-02-3
MF:C8H4BrFN2O
MW:243.032564163208
MDL:MFCD09907649
CID:1080206
PubChem ID:135742367
6-bromo-7-fluoro-3H-quinazolin-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Bromo-7-fluoro-4(3H)-quinazolinone
- 6-bromo-7-fluoro-1H-quinazolin-4-one
- 6-Bromo-7-fluoro-4(3H)-quinazolinone (ACI)
- 6-Bromo-7-fluoro-3H-quinazolin-4-one
- 6-Bromo-7-fluoroquinazolin-4-ol
- AKOS026729947
- DTXSID30701513
- 6-bromo-7-fluoroquinazoline-4(3H)-one
- SY151883
- MFCD09907649
- 950577-02-3
- DB-318061
- F8881-4433
- SCHEMBL2621722
- CS-0102203
- CS-16693
- 6-Bromo-7-fluoroquinazolin-4(3H)-one
- KBQBBYPXSOKJEI-UHFFFAOYSA-N
- AKOS032947406
- Z1269153662
- EN300-130068
- 6-Bromo-7-fluoroquinazolin-4(1H)-one
- D76285
- SCHEMBL15971471
- 6-bromo-7-fluoro-3H-quinazolin-4-one
-
- MDL: MFCD09907649
- Inchi: 1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
- InChI-Schlüssel: KBQBBYPXSOKJEI-UHFFFAOYSA-N
- Lächelt: O=C1C2C(=CC(=C(C=2)Br)F)NC=N1
Berechnete Eigenschaften
- Genaue Masse: 241.94910g/mol
- Monoisotopenmasse: 241.94910g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 259
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 41.5Ų
6-bromo-7-fluoro-3H-quinazolin-4-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172843-100mg |
6-Bromo-7-fluoroquinazolin-4(3H)-one |
950577-02-3 | 98% | 100mg |
¥75.00 | 2024-04-24 | |
Enamine | EN300-130068-10.0g |
6-bromo-7-fluoroquinazolin-4-ol |
950577-02-3 | 95.0% | 10.0g |
$750.0 | 2025-02-21 | |
abcr | AB313458-1 g |
6-Bromo-7-fluoroquinazolin-4-ol; 95% |
950577-02-3 | 1 g |
€361.60 | 2023-07-19 | ||
TRC | B751053-500mg |
6-Bromo-7-Fluoroquinazolin-4-Ol |
950577-02-3 | 500mg |
$ 275.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y0978791-5g |
6-bromo-7-fluoroquinazolin-4-ol |
950577-02-3 | 95% | 5g |
$440 | 2024-08-02 | |
Life Chemicals | F8881-4433-10g |
6-bromo-7-fluoroquinazolin-4-ol |
950577-02-3 | 95%+ | 10g |
$584.0 | 2023-09-06 | |
eNovation Chemicals LLC | D961295-1g |
6-bromo-7-fluoroquinazolin-4-ol |
950577-02-3 | 97% | 1g |
$110 | 2024-06-06 | |
Chemenu | CM219383-5g |
6-Bromo-7-fluoroquinazolin-4-ol |
950577-02-3 | 97% | 5g |
$504 | 2022-08-31 | |
Enamine | EN300-130068-0.5g |
6-bromo-7-fluoroquinazolin-4-ol |
950577-02-3 | 95.0% | 0.5g |
$118.0 | 2025-02-21 | |
Enamine | EN300-130068-0.05g |
6-bromo-7-fluoroquinazolin-4-ol |
950577-02-3 | 95.0% | 0.05g |
$35.0 | 2025-02-21 |
6-bromo-7-fluoro-3H-quinazolin-4-one Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 rt → 150 °C; 17 h, 150 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 20 h, 125 °C
Referenz
- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Water ; rt; 5 h, 85 °C
Referenz
- An alternative synthesis of the non-small cell lung carcinoma drug afatinibTetrahedron Letters, 2018, 59(47), 4180-4182,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Solvents: 2-Methoxyethanol ; 20 h, rt → 125 °C
Referenz
- Preparation of heterocyclic carboxylic acid amides as PDK1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Water ; 20 h, 80 °C
Referenz
- Preparation of 4-amino-quinazolines as metabotropic glutamate receptors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ; 12 h, 100 °C
Referenz
- Preparation of quinazoline derivatives useful as RIP2 kinase inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: 2-Methoxyethanol ; 36 h, 125 °C
Referenz
- Preparation of quinazoline derivatives as EGFR inhibitors for mono- and combination therapy of cancers-associated with an EGFR or HER2 exon 20 insertion mutation, World Intellectual Property Organization, , ,
6-bromo-7-fluoro-3H-quinazolin-4-one Raw materials
- 2-amino-5-bromo-4-fluoro-benzoic acid
- methanimidamide
- Formamide
- 7-fluoro-3,4-dihydroquinazolin-4-one
6-bromo-7-fluoro-3H-quinazolin-4-one Preparation Products
6-bromo-7-fluoro-3H-quinazolin-4-one Verwandte Literatur
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
950577-02-3 (6-bromo-7-fluoro-3H-quinazolin-4-one) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:950577-02-3)6-bromo-7-fluoro-3H-quinazolin-4-one

Reinheit:99%
Menge:5g
Preis ($):269.0